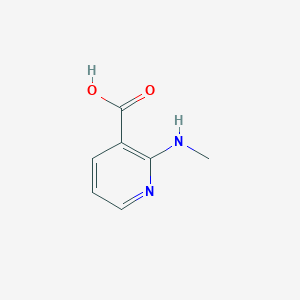

2-(Methylamino)pyridine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-6-5(7(10)11)3-2-4-9-6/h2-4H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYTUBMIBZOXTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406223 | |

| Record name | 2-(methylamino)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32399-13-6 | |

| Record name | 2-(methylamino)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(Methylamino)pyridine-3-carboxylic acid" chemical properties

An In-depth Technical Guide to 2-(Methylamino)pyridine-3-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 32399-13-6), a heterocyclic building block of significant interest in synthetic and medicinal chemistry. This document details the compound's fundamental chemical and physical properties, provides a spectroscopic profile for its characterization, and outlines a robust synthetic protocol. Furthermore, it discusses its chemical reactivity, potential applications in research and drug development, and critical safety and handling procedures. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this compound for its effective use in laboratory and development settings.

Molecular Identity and Structural Elucidation

This compound, also known as 2-(methylamino)nicotinic acid, is a disubstituted pyridine derivative. The presence of a carboxylic acid at the C3 position and a methylamino group at the C2 position imparts a unique electronic and steric profile, making it a valuable intermediate.

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 32399-13-6 | [1][2][3][4] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2][4] |

| Molecular Weight | 152.15 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CNC1=C(C=CC=N1)C(=O)O | [1] |

| InChIKey | SMYTUBMIBZOXTH-UHFFFAOYSA-N | [1] |

Chemical Structure

The structure features a pyridine ring, which is an electron-deficient aromatic system. It is functionalized with an electron-donating secondary amine group and an electron-withdrawing carboxylic acid group on adjacent carbons. This arrangement facilitates intramolecular hydrogen bonding, which influences its physical properties and reactivity.

Caption: 2D structure of this compound.

Physicochemical Characteristics

The compound presents as a solid at room temperature with a high melting point, indicative of strong intermolecular forces, likely dominated by hydrogen bonding between the carboxylic acid and amine moieties, as well as the pyridine nitrogen.

Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 250-255 °C | [2] |

| Boiling Point (Predicted) | 336.5 ± 27.0 °C | [2] |

| Density (Predicted) | 1.327 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 1.86 ± 0.36 | [2] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [2] |

The predicted low pKa suggests that it is a relatively strong carboxylic acid for an organic molecule, a consequence of the electron-withdrawing nature of the adjacent protonated pyridine ring.

Spectroscopic Profile for Structural Verification

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features, which are essential for its identification and quality control.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be complex but highly characteristic. Key absorptions would include:

-

O-H Stretch: A very broad absorption from 2500-3300 cm⁻¹, typical for a hydrogen-bonded carboxylic acid.[5]

-

N-H Stretch: A moderate, sharp peak around 3300-3500 cm⁻¹ for the secondary amine.

-

C=O Stretch: A strong, sharp absorption between 1710-1760 cm⁻¹.[5] The presence of intramolecular hydrogen bonding would likely shift this peak towards the lower end of the range (~1710 cm⁻¹).[5]

-

C=N and C=C Stretches: A series of absorptions in the 1450-1600 cm⁻¹ region, characteristic of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would provide clear structural information.

-

-COOH Proton: A broad singlet appearing significantly downfield, typically >12 ppm.[5]

-

Pyridine Protons: Three aromatic protons on the pyridine ring, likely appearing in the 7.0-8.5 ppm range, with splitting patterns dictated by their coupling constants.

-

-NH Proton: A singlet or broad singlet with a variable chemical shift, dependent on solvent and concentration.

-

-CH₃ Protons: A singlet around 2.8-3.2 ppm, corresponding to the three methyl protons.

-

-

¹³C NMR: The carbon spectrum would confirm the carbon framework.

-

Carboxyl Carbon (-COOH): A signal in the 165-185 ppm range.[5]

-

Pyridine Carbons: Five distinct signals in the aromatic region (120-160 ppm), with the carbon attached to the amino group (C2) being the most shielded (upfield).

-

Methyl Carbon (-CH₃): A single peak in the aliphatic region, expected around 25-35 ppm.

-

Synthesis and Chemical Reactivity

Proposed Synthesis Pathway

A robust and industrially scalable synthesis route for this compound involves the nucleophilic aromatic substitution (SₙAr) of a readily available precursor, 2-chloronicotinic acid, with methylamine. The electron-withdrawing nature of both the carboxylic acid and the ring nitrogen activates the C2 position towards nucleophilic attack, making this a highly efficient transformation.

Experimental Protocol: Synthesis via SₙAr

-

Reagents: 2-chloronicotinic acid, Methylamine (40% solution in H₂O), Dioxane (or another suitable polar aprotic solvent), Hydrochloric acid (for pH adjustment).

-

Procedure:

-

To a sealed pressure vessel, add 2-chloronicotinic acid (1.0 eq) and dioxane.

-

Cool the mixture in an ice bath and slowly add an excess of aqueous methylamine solution (3.0-4.0 eq).

-

Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess methylamine.

-

Redissolve the crude residue in water and acidify with concentrated HCl to a pH of ~2-3. The zwitterionic product will precipitate out of the solution.

-

Isolate the solid product by vacuum filtration.

-

Wash the filter cake with cold water, followed by a cold non-polar solvent (e.g., diethyl ether) to remove impurities.

-

Dry the purified this compound under vacuum to yield the final product.

-

-

Validation: The identity and purity of the synthesized product should be confirmed using the spectroscopic methods described in Section 4.0, as well as melting point analysis.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity Analysis

-

Carboxylic Acid: This group can undergo standard transformations such as esterification, amide bond formation (e.g., via activation with coupling reagents like EDC/HOBt), and reduction to the corresponding alcohol.

-

Methylamino Group: The secondary amine is nucleophilic and can be further alkylated or acylated. Its basicity is reduced by the adjacent electron-withdrawing pyridine ring.

-

Pyridine Ring: The ring can undergo electrophilic substitution, although it is deactivated by the carboxylic acid group. The ring nitrogen can be quaternized or oxidized to an N-oxide.

Applications in Research and Development

Pyridine carboxylic acids and their derivatives are cornerstone intermediates in the synthesis of pharmaceuticals and agrochemicals.[6] this compound serves as a versatile building block for constructing more complex molecular architectures. Its bifunctional nature (amine and carboxylic acid) allows for sequential or orthogonal derivatization, making it valuable in combinatorial chemistry and the development of targeted therapeutic agents. While specific large-scale applications are not widely documented, its structure is analogous to fragments found in bioactive molecules, suggesting its primary use is in research and development for novel chemical entities.

Safety, Handling, and Disposal

GHS Hazard Classification

According to aggregated GHS information, the compound is classified as a skin sensitizer.[1]

| Hazard Class | Category | Hazard Statement |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

Safe Handling Procedures

-

Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[7]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Avoid breathing dust.[7] Contaminated work clothing should not be allowed out of the workplace.[7] Wash hands thoroughly after handling.

Disposal Considerations

The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not allow the chemical to enter drains or sewer systems.[7] All disposal practices must be in accordance with applicable local, state, and federal regulations.[7]

Conclusion

This compound is a well-defined chemical entity with a unique set of properties derived from its substituted pyridine core. Its high melting point and predicted pKa are direct results of its molecular structure. The well-understood reactivity of its functional groups, combined with a straightforward synthetic route, establishes it as a valuable and versatile intermediate for advanced chemical synthesis. For researchers and drug development professionals, a thorough understanding of its properties, handling requirements, and reactivity is paramount for its successful application in the creation of novel and complex molecules.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-(Methylamino)pyridine-4-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Chengdu Syns Medical Technology, Co.,LTD. (n.d.). S0059 | this compound. [Link]

-

Research Scientific. (n.d.). This compound, 95%. [Link]

-

Quora. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?[Link]

-

Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. [Link]

-

ResearchGate. (2021). (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]

- Google Patents. (2013). US8575350B2 - Process for producing pyridine carboxylic acids.

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. This compound | C7H8N2O2 | CID 4738517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 32399-13-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. S0059 | 2-(Methylamino)pyridine-3-carboxylic acid_Chengdu Syns Medical Technology, Co.,LTD. [syns.org]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 7. chemicalbook.com [chemicalbook.com]

"2-(methylamino)nicotinic acid" structure and nomenclature

An In-Depth Technical Guide to 2-(Methylamino)nicotinic Acid: Structure, Synthesis, and Therapeutic Context

This guide provides a comprehensive technical overview of 2-(methylamino)nicotinic acid, a heterocyclic compound of significant interest in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental characteristics, synthesis, analytical validation, and its context within the broader landscape of pharmacologically active nicotinic acid derivatives.

Core Identification and Nomenclature

2-(Methylamino)nicotinic acid is a derivative of nicotinic acid (Vitamin B3), featuring a methylamino group at the C2 position of the pyridine ring. This substitution critically influences its chemical properties and potential biological activity. Accurate identification is paramount for research and regulatory purposes.

The compound is systematically identified by several nomenclature and registry systems. Its canonical IUPAC name is 2-(methylamino)pyridine-3-carboxylic acid [1]. It is widely registered under the CAS Number 32399-13-6 [1][2][3][4][5].

A variety of synonyms are used in commercial and scientific literature, including:

-

2-(methylamino)-3-Pyridinecarboxylic acid[5]

For computational chemistry and database searching, the following structural identifiers are used:

-

SMILES: CNC1=C(C=CC=N1)C(=O)O[1]

-

InChI: InChI=1S/C7H8N2O2/c1-8-6-5(7(10)11)3-2-4-9-6/h2-4H,1H3,(H,8,9)(H,10,11)[1]

Chemical Structure and Physicochemical Properties

The molecular architecture consists of a pyridine ring functionalized with a carboxylic acid at position 3 and a secondary amine (methylamino group) at position 2. The proximity of the amino and carboxyl groups allows for potential intramolecular hydrogen bonding, influencing its conformation and reactivity.

Caption: Chemical structure of 2-(methylamino)nicotinic acid.

A summary of its key physicochemical properties is provided below, compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O₂ | [1][3][4][6] |

| Molecular Weight | 152.15 g/mol | [1][3][6] |

| Appearance | Off-white to pale purple solid | [6] |

| Melting Point | 250-255 °C | [6] |

| Boiling Point (Predicted) | 336.5 ± 27.0 °C | [6] |

| Density (Predicted) | 1.327 ± 0.06 g/cm³ | [6] |

| LogP | 1.95 | [4] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [3][6] |

Synthesis and Purification

The synthesis of 2-(arylamino)nicotinic acids, a class to which this molecule belongs, is well-established in organic chemistry, often leveraging nucleophilic aromatic substitution reactions. The Ullman condensation is a traditional route[7]. More modern approaches utilize alternative conditions to improve yield and environmental compatibility.

A validated method for preparing 2-(methylamino)nicotinic acid involves the reaction of 2-chloronicotinic acid with methylamine[7]. This approach is efficient and serves as a reliable protocol for laboratory-scale synthesis.

Caption: General workflow for the synthesis of 2-(methylamino)nicotinic acid.

Experimental Protocol: Microwave-Assisted Synthesis[7]

This protocol is adapted from methodologies reported for the synthesis of 2-aminonicotinic acids. The causality behind using microwave irradiation is to significantly accelerate the rate of the nucleophilic substitution reaction, reducing reaction times from many hours to 1-2 hours. The use of aqueous methylamine serves as both the nucleophile and a basic medium.

Materials:

-

2-Chloronicotinic acid (1.0 equiv)

-

40% aqueous methylamine solution (excess, e.g., 3.0-5.0 equiv)

-

Microwave synthesis reactor with sealed vessels

-

Hydrochloric acid (e.g., 1M HCl) for acidification

-

Deionized water

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a suitable microwave reactor vessel, combine 2-chloronicotinic acid and the 40% aqueous methylamine solution.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for 2 hours, or at 140°C for 1.5 hours. Monitor the reaction progress via TLC or LC-MS if desired.

-

Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Carefully transfer the reaction mixture to a beaker.

-

Precipitation: While stirring, slowly add hydrochloric acid to the solution to adjust the pH to isoelectric point (typically pH 4-5), at which the amino acid product is least soluble. The product should precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining salts.

-

Drying: Dry the isolated solid under vacuum to yield the crude 2-(methylamino)nicotinic acid.

-

Purification (if necessary): The purity of the product can be assessed by HPLC and ¹H NMR. If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

Analytical Characterization

To ensure identity, purity, and quality, a panel of analytical techniques is employed. Commercial suppliers often provide access to spectral data, including NMR, HPLC, and LC-MS for their products[3].

-

High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with an acid modifier like formic acid or TFA) is typically used, with UV detection at a wavelength corresponding to the compound's chromophore (e.g., ~260-280 nm).

-

Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique confirms the molecular weight of the compound. For 2-(methylamino)nicotinic acid, the expected [M+H]⁺ ion would be at m/z 153.1.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum would characteristically show signals for the methyl group, the N-H proton, and the aromatic protons on the pyridine ring.

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the N-H group[8][9].

Biological Context and Drug Development Applications

While direct biological activity data for 2-(methylamino)nicotinic acid is limited in publicly accessible literature, the 2-(arylamino)nicotinic acid scaffold is a well-established "privileged structure" in medicinal chemistry. It forms the core of several important drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs)[7][10].

-

Anti-Inflammatory Potential: Compounds like Flunixin and Niflumic acid are 2-(arylamino)nicotinic acid derivatives that act as potent cyclooxygenase (COX) inhibitors[10][11]. This suggests that derivatives of 2-(methylamino)nicotinic acid could be explored for similar activities. Research is ongoing to synthesize novel nicotinic acid derivatives as potential anti-inflammatory agents with improved safety profiles[12].

-

Central Core for Drug Discovery: The scaffold is utilized for developing molecules with a wide range of biological activities, including antibacterial, antiviral, and antitumor properties[7]. Its derivatives are also investigated as potential neuroprotectants[13].

The Nicotinic Acid (Niacin) Precedent

The parent molecule, nicotinic acid, is a well-known lipid-lowering agent[14][15]. Its mechanism provides a critical framework for understanding the potential of its derivatives. Nicotinic acid reduces LDL cholesterol and triglycerides while significantly increasing HDL cholesterol[16][17]. This action is primarily mediated through the G protein-coupled receptor GPR109A [16][18].

Caption: Key mechanisms of action for nicotinic acid in lipid metabolism.

Mechanism Explained:

-

In Adipose Tissue: Nicotinic acid binds to GPR109A, inhibiting adenylyl cyclase and lowering intracellular cAMP levels. This reduces the activity of hormone-sensitive lipase, thereby decreasing the breakdown of triglycerides (lipolysis) and the release of free fatty acids (FFAs) into circulation[19][20].

-

In the Liver: The reduced supply of FFAs from adipose tissue limits the substrate available for the liver to synthesize new triglycerides. Furthermore, nicotinic acid directly inhibits the enzyme diacylglycerol O-acyltransferase 2 (DGAT2), which is crucial for the final step of triglyceride synthesis[18]. This combined effect leads to decreased production and secretion of VLDL particles.

-

Effect on HDL: Nicotinic acid therapy also increases levels of "good" HDL cholesterol, primarily by reducing the breakdown (catabolism) of Apolipoprotein A-I, the main protein component of HDL[18].

The established pharmacology of the nicotinic acid core makes 2-(methylamino)nicotinic acid and its analogues compelling candidates for further investigation, potentially as modulators of GPR109A or as scaffolds for developing novel therapeutics targeting inflammation or metabolic diseases.

References

-

Sunway Pharm Ltd. 2-(Methylamino)nicotinic acid - CAS:32399-13-6. [Link]

-

Kavala, V., et al. (2023). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Chemistry Central Journal. [Link]

-

Yarhosseini, M., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal. [Link]

-

PubChem. This compound. [Link]

-

Yarhosseini, M., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PubMed Central. [Link]

-

Ben-Zeev, O. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

-

Linus Pauling Institute. (2018). Niacin. Oregon State University. [Link]

-

Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. [Link]

-

Gökce, H., & Bahçeli, S. (2013). Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry. [Link]

-

Sinthupoom, N., et al. (2016). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. [Link]

-

Gasperi, V., et al. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. MDPI. [Link]

-

Pirat, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B. [Link]

-

Ramalingam, C., & Kabilan, S. (2012). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Applicable Chemistry. [Link]

-

National Institutes of Health. (2021). Niacin - Health Professional Fact Sheet. [Link]

-

Pirat, M., et al. (2024). Vitamin B3. StatPearls. [Link]

Sources

- 1. This compound | C7H8N2O2 | CID 4738517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 32399-13-6 | 2-(Methylamino)nicotinic acid - AiFChem [aifchem.com]

- 3. 32399-13-6|2-(Methylamino)nicotinic acid|BLD Pharm [bldpharm.com]

- 4. Hit2Lead | 2-(methylamino)nicotinic acid | CAS# 32399-13-6 | MFCD00128789 | BB-4020830 [hit2lead.com]

- 5. 2-(Methylamino)nicotinic acid - CAS:32399-13-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound | 32399-13-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. d-nb.info [d-nb.info]

- 11. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]

- 16. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 18. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 20. Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications [mdpi.com]

An In-depth Technical Guide to 2-(Methylamino)pyridine-3-carboxylic acid (CAS: 32399-13-6)

Abstract: This technical guide provides a comprehensive overview of 2-(Methylamino)pyridine-3-carboxylic acid (CAS: 32399-13-6), a key heterocyclic building block in synthetic and medicinal chemistry. This document consolidates critical information regarding its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and professionals in drug development. By integrating established synthetic protocols with an analysis of its structural features, this guide serves as an essential resource for leveraging this versatile intermediate in the design and execution of novel chemical entities.

Introduction and Strategic Importance

This compound, also known as 2-(methylamino)nicotinic acid, is a substituted pyridine derivative that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules. The nicotinic acid (pyridine-3-carboxylic acid) scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[1][2][3][4] The strategic placement of a methylamino group at the 2-position and a carboxylic acid at the 3-position creates a unique electronic and steric environment, offering multiple reaction pathways for further molecular elaboration.

The human body relies on external sources for nicotinic acid (Vitamin B3) as it is a vital precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in numerous metabolic processes.[5][6] This inherent biological relevance of the core structure makes its derivatives, such as the topic compound, attractive starting points for drug discovery programs. This guide aims to provide the foundational knowledge required to effectively utilize this compound in research and development settings.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is paramount for its effective and safe application in a laboratory setting.

Key Physicochemical Properties

The properties of this compound are summarized in the table below. These values, derived from aggregated data sources, provide a baseline for experimental design, including solvent selection and reaction condition planning.[7][8][9][10]

| Property | Value | Data Source(s) |

| CAS Number | 32399-13-6 | [7][8] |

| Molecular Formula | C₇H₈N₂O₂ | [7][8] |

| Molecular Weight | 152.15 g/mol | [7][8] |

| Appearance | Off-white to pale purple solid | [8] |

| Melting Point | 250-255 °C | [8] |

| Boiling Point (Predicted) | 336.5 ± 27.0 °C | [8] |

| Density (Predicted) | 1.327 ± 0.06 g/cm³ | [8] |

| IUPAC Name | This compound | [7] |

| Synonyms | 2-(methylamino)nicotinic acid, 2-Methylamino-nicotinic acid | [7][8] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a skin sensitizer.[7][11]

-

Hazard Statement (H317): May cause an allergic skin reaction.[11]

-

Precautionary Statements:

Handling Protocol:

-

Handle in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

-

Avoid the formation of dust and aerosols during handling and weighing.[11]

-

Store in a tightly closed container in a cool, dry place under an inert atmosphere.[8]

-

In case of accidental contact, follow standard first-aid measures and seek medical advice.

Synthesis and Methodology

The primary and most efficient route for the preparation of this compound involves the nucleophilic aromatic substitution of 2-chloronicotinic acid.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The synthesis leverages the reactivity of the 2-position on the pyridine ring, which is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the adjacent carboxylic acid group. A well-documented method utilizes microwave-assisted heating to accelerate the reaction between 2-chloronicotinic acid and aqueous methylamine, resulting in high yields of the desired product.[12]

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of 2-aminonicotinic acids.[12]

-

Reaction Setup: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 2-chloronicotinic acid (1.0 eq) and water.

-

Reagent Addition: Add a stoichiometric excess of 40% aqueous methylamine solution (e.g., 7.0 eq).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to 120°C for 2 hours or, for a faster reaction, to 140°C for 1.5 hours. Monitor the internal pressure to ensure it remains within the safe operating limits of the equipment.

-

Causality Insight: Microwave heating dramatically reduces reaction times compared to conventional heating by efficiently coupling with the polar solvent (water) and reactants, leading to rapid and uniform heating.

-

-

Work-up: After the reaction is complete, cool the vessel to room temperature. Acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the product.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any residual salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Chemical Reactivity and Derivatization Potential

The molecule possesses three key reactive sites, making it a highly versatile building block for constructing more complex molecular architectures.

-

The Carboxylic Acid Group: This is the most versatile functional group for derivatization. It can readily undergo standard transformations such as:

-

Amide Bond Formation: Coupling with various primary or secondary amines using standard coupling reagents (e.g., HATU, TBTU, EDC/HOBt) to generate a library of amides. This is a cornerstone reaction in medicinal chemistry for probing structure-activity relationships.

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via the acid chloride to produce esters.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (2-(methylamino)pyridin-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[13]

-

-

The Secondary Amino Group: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for subsequent reactions at the nitrogen center, such as N-alkylation or N-acylation, although these may require protective group strategies to avoid competing reactions at the carboxylic acid.

-

The Pyridine Ring: The pyridine ring is generally electron-deficient and thus less susceptible to electrophilic aromatic substitution than a benzene ring. However, the existing electron-donating methylamino group can direct electrophiles to the ortho and para positions, although forcing conditions may be necessary.

Spectroscopic Characterization (Predicted)

| Spectroscopy | Predicted Features |

| ¹H NMR | - Pyridine Protons: Three distinct signals in the aromatic region (approx. 6.5-8.5 ppm). The proton at C4 will likely be a doublet of doublets, coupled to protons at C5 and C6. The protons at C5 and C6 will also appear as distinct multiplets. - N-Methyl Protons: A singlet or doublet (due to coupling with N-H) around 2.8-3.2 ppm. - N-H Proton: A broad singlet, chemical shift highly dependent on solvent and concentration. - Carboxylic Acid Proton: A very broad singlet far downfield (>10 ppm). |

| ¹³C NMR | - Carbonyl Carbon: A signal in the range of 165-175 ppm. - Pyridine Carbons: Five distinct signals in the aromatic region (approx. 110-160 ppm). The carbon attached to the amino group (C2) will be significantly upfield compared to other pyridine carbons. |

| FT-IR (KBr) | - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer. - N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹. - C=N and C=C Stretches (Pyridine Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region. |

| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z = 153.06. |

Applications in Drug Discovery and Chemical Synthesis

As a functionalized heterocyclic compound, this compound is primarily utilized as a chemical intermediate for the synthesis of more complex, biologically active molecules.[14] The nicotinic acid core is a privileged scaffold, and its derivatives are actively investigated for various therapeutic targets.

-

Anti-Inflammatory Agents: The nicotinic acid scaffold has been successfully used to develop potent anti-inflammatory agents, some of which act as inhibitors of enzymes like cyclooxygenase (COX).[1][15] The functional groups on the title compound are ideal for creating amide or ester libraries to explore this potential.

-

Antimicrobial Agents: Novel derivatives of nicotinic acid have demonstrated significant antibacterial and antifungal activity.[2][4] The compound can serve as a starting point for synthesizing new chemical entities to combat drug-resistant pathogens.

-

Kinase Inhibitors: The pyridine core is a common feature in many ATP-competitive kinase inhibitors used in oncology. The functional handles of this molecule allow for its incorporation into larger scaffolds designed to target specific kinase active sites. A patent for the synthesis of an intermediate for Tegaseran, a drug for irritable bowel syndrome, utilizes a similar substituted pyridine core, highlighting the industrial relevance of this structural motif.[4]

Conclusion

This compound (CAS: 32399-13-6) represents a valuable and versatile building block for chemical synthesis and drug discovery. Its straightforward, high-yield synthesis and multiple points for chemical derivatization make it an attractive starting material for generating compound libraries. While its direct biological activity is not extensively documented, the proven therapeutic potential of the nicotinic acid scaffold suggests that derivatives of this compound are promising candidates for future research, particularly in the fields of anti-inflammatory and antimicrobial drug development. This guide provides the essential technical and safety information for researchers to confidently and effectively incorporate this intermediate into their synthetic programs.

References

-

Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. (2024). ResearchGate. Retrieved January 5, 2026, from [Link]

-

This compound | C7H8N2O2 | CID 4738517. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

S0059 | this compound. (n.d.). Chengdu Syns Medical Technology, Co.,LTD. Retrieved January 5, 2026, from [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. Retrieved January 5, 2026, from [Link]

-

Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2015). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2021). MDPI. Retrieved January 5, 2026, from [Link]

-

Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2023). PubMed. Retrieved January 5, 2026, from [Link]

-

Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2024). Frontiers in Bioengineering and Biotechnology. Retrieved January 5, 2026, from [Link]

- A kind of preparation method of Teglazan intermediate. (2022). Google Patents.

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). National Institutes of Health. Retrieved January 5, 2026, from [Link]

-

(PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. (n.d.). Longdom Publishing. Retrieved January 5, 2026, from [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). MDPI. Retrieved January 5, 2026, from [Link]

-

2-Pyridinecarboxylic acid - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 5, 2026, from [Link]

-

2-(Methylamino)pyridine-3-carbonitrile | C7H7N3 | CID 12457191. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- 2-methyl nicotinate and preparation method and application thereof. (2021). Google Patents.

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (1968). CHIMIA. Retrieved January 5, 2026, from [Link]

-

Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. (2014). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024). PubMed. Retrieved January 5, 2026, from [Link]

-

Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2024). Frontiers. Retrieved January 5, 2026, from [Link]

Sources

- 1. 32399-13-6 | this compound | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]

- 2. aceschem.com [aceschem.com]

- 3. S0059 | 2-(Methylamino)pyridine-3-carboxylic acid_Chengdu Syns Medical Technology, Co.,LTD. [syns.org]

- 4. CN114249694A - A kind of preparation method of Teglazan intermediate - Google Patents [patents.google.com]

- 5. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]

- 7. This compound | C7H8N2O2 | CID 4738517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 32399-13-6 [chemicalbook.com]

- 9. 32399-13-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. EP3356372B1 - Novel process for preparing thienopyrimidine compound and intermediates used therein - Google Patents [patents.google.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. US10696657B2 - Methods and intermediates for preparing therapeutic compounds - Google Patents [patents.google.com]

- 14. rsc.org [rsc.org]

- 15. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of "2-(methylamino)nicotinic acid"

An In-depth Technical Guide to the Physical Properties of 2-(Methylamino)nicotinic Acid

Abstract and Scope

This technical guide provides a comprehensive analysis of the known and predicted physical properties of 2-(methylamino)nicotinic acid (CAS No. 32399-13-6). As a derivative of nicotinic acid (Vitamin B3), this compound holds potential interest for researchers in medicinal chemistry and drug development. Understanding its fundamental physicochemical and spectroscopic characteristics is paramount for its synthesis, purification, formulation, and biological screening. This document synthesizes data from chemical databases and scientific literature to serve as a foundational reference for laboratory professionals. We will delve into its core properties, spectroscopic profile, and the standardized experimental methodologies required for its characterization, grounding all claims in authoritative sources.

Compound Identification and Core Physical Properties

A precise understanding of a compound begins with its fundamental identifiers and physical constants. These data are crucial for sample identification, inventory management, and preliminary experimental design. The core properties of 2-(methylamino)nicotinic acid are summarized in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-(methylamino)pyridine-3-carboxylic acid | [1][2] |

| CAS Number | 32399-13-6 | [1][2][3][4] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2][3][4] |

| Molecular Weight | 152.15 g/mol | [1][2][4][5] |

| Appearance | Off-white to pale purple solid | [5] |

| Melting Point | 250-255 °C | [4][5] |

| Boiling Point | 336.5 ± 27.0 °C (Predicted) | [4][5] |

| Density | 1.327 ± 0.06 g/cm³ (Predicted) | [4][5] |

| pKa | 1.86 ± 0.36 (Predicted) | [5] |

| LogP | 1.2 - 1.95 (Calculated/Predicted) | [2][3] |

Detailed Physicochemical Analysis

The quantitative data presented above provide a snapshot of the compound's nature. This section elaborates on the implications of these properties for practical laboratory applications and research.

Molecular Structure

The structure of 2-(methylamino)nicotinic acid, featuring a pyridine ring substituted with a carboxylic acid and a secondary methylamine group, dictates its chemical behavior and physical properties.

Caption: 2D representation of the 2-(methylamino)nicotinic acid molecule.

Thermal Properties

The high melting point, reported as a range of 250-255 °C, is indicative of a stable crystalline lattice structure, likely stabilized by intermolecular hydrogen bonding between the carboxylic acid and amine groups.[4][5] The provision of a range rather than a sharp point may suggest that the compound undergoes decomposition at these temperatures, a common characteristic for complex organic molecules. The predicted boiling point of 336.5 °C is a theoretical value and should be treated with caution, as thermal decomposition may occur before boiling under atmospheric pressure.[4][5]

Solubility Profile

-

Aqueous Solubility: Limited solubility in neutral water is expected, but this should increase significantly in both acidic (due to protonation of the nitrogens) and basic (due to deprotonation of the carboxylic acid) aqueous solutions. The parent compound, nicotinic acid, dissolves at a rate of 1 gram in 60 mL of water.[6][7]

-

Organic Solubility: Solubility is likely to be favorable in polar protic solvents like ethanol and methanol, and polar aprotic solvents such as DMSO and DMF, which can engage in hydrogen bonding.[8] It is expected to have poor solubility in nonpolar solvents like hexane or ether.

Expert Insight: The dual acidic/basic nature is a critical consideration in drug development for controlling the solubility and dissolution rate of an active pharmaceutical ingredient (API) through salt formation. Empirical determination of the solubility profile across a range of pH values and in various pharmaceutically relevant solvents is a necessary step in its pre-formulation assessment.

Acidity and Lipophilicity (pKa & LogP)

The predicted pKa of 1.86 is likely associated with the protonation of the pyridine ring nitrogen, indicating it is a relatively weak base.[5] The carboxylic acid proton would have a higher pKa (for comparison, the pKa of nicotinic acid is 4.85), while the secondary amine would have a still higher pKa.[6] These values are critical for predicting the ionization state of the molecule at physiological pH (approx. 7.4), which in turn governs its absorption, distribution, metabolism, and excretion (ADME) properties.

The LogP (logarithm of the partition coefficient) is a measure of lipophilicity. The predicted values range from 1.2 to 1.95, suggesting moderate lipophilicity.[2][3] This value indicates the compound may have the ability to cross biological membranes, a key factor for bioavailability.

Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a synthesized compound.[9][10] While specific spectra for 2-(methylamino)nicotinic acid are not publicly cataloged, a robust prediction of its spectral characteristics can be made based on its functional groups.

Infrared (IR) Spectroscopy

An IR spectrum provides information about the vibrational modes of functional groups. The expected key absorptions are:

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

N-H Stretch: A moderate, single peak around 3300-3500 cm⁻¹ for the secondary amine.[11]

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ from the carboxylic acid carbonyl group.

-

C=C and C=N Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region, corresponding to the aromatic pyridine ring.

-

C-N Stretch: An absorption in the 1200-1350 cm⁻¹ range is expected for the aromatic amine C-N bond.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11]

-

¹H NMR:

-

Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm) corresponding to the three protons on the pyridine ring. Their splitting patterns (doublets, triplets, or doublet of doublets) would confirm their relative positions.

-

N-H Proton: A broad singlet, typically in the 3-5 ppm range, whose signal would disappear upon shaking the sample with D₂O (deuterium exchange).

-

N-CH₃ Protons: A singlet around 2.5-3.0 ppm, integrating to three protons.

-

O-H Proton: A very broad singlet at >10 ppm, which would also be exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the 165-175 ppm range.

-

Aromatic Carbons: Five distinct signals in the 110-160 ppm range. The carbon attached to the amine group (C2) and the carbon attached to the carboxyl group (C3) would be significantly deshielded.

-

Methyl Carbon: A single signal in the 25-35 ppm range.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): A clear molecular ion peak would be expected at an m/z ratio corresponding to the molecular weight (152.15).

-

Nitrogen Rule: The even-numbered molecular weight is consistent with the presence of an even number of nitrogen atoms (two in this case).[12]

-

Fragmentation: Common fragmentation pathways would likely include the loss of the carboxyl group (-COOH, 45 Da), the methyl group (-CH₃, 15 Da), or cleavage of the C-N bond.

Crystallography and Solid-State Properties

The solid-state form of a compound can significantly impact its physical properties, including solubility and stability. While no crystal structure has been published for 2-(methylamino)nicotinic acid, the potential for polymorphism must be considered. Polymorphism is the ability of a substance to exist in two or more crystalline forms.

A study on the closely related compound, 2-(phenylamino)nicotinic acid, revealed the existence of four distinct polymorphs, each with different colors and hydrogen-bonding arrangements.[13] This highlights the critical need for solid-state characterization. Techniques like X-ray diffraction (XRD) or 3D electron diffraction tomography, which has been successfully used to solve the crystal structure of nicotinic acid from nanocrystals, would be essential to identify and characterize the crystalline form(s) of 2-(methylamino)nicotinic acid.[14]

Experimental Methodologies

To ensure data integrity and reproducibility, standardized analytical methods must be employed. The following workflows outline the core experimental procedures for characterizing 2-(methylamino)nicotinic acid.

General Characterization Workflow

This diagram illustrates the logical flow for the physical and structural characterization of a newly synthesized or acquired sample of the compound.

Sources

- 1. 32399-13-6 | 2-(Methylamino)nicotinic acid - AiFChem [aifchem.com]

- 2. This compound | C7H8N2O2 | CID 4738517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hit2Lead | 2-(methylamino)nicotinic acid | CAS# 32399-13-6 | MFCD00128789 | BB-4020830 [hit2lead.com]

- 4. 32399-13-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 32399-13-6 [chemicalbook.com]

- 6. Nicotinic Acid [drugfuture.com]

- 7. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. xray.uky.edu [xray.uky.edu]

- 14. nanomegas.com [nanomegas.com]

"2-(Methylamino)pyridine-3-carboxylic acid" molecular weight and formula

An In-Depth Technical Guide to 2-(Methylamino)pyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound (also known as 2-(methylamino)nicotinic acid). It details the molecule's fundamental physicochemical properties, outlines a representative synthetic pathway, and explores its applications as a versatile intermediate in medicinal chemistry and drug discovery. Emphasis is placed on the practical considerations for laboratory professionals, including safe handling protocols and characterization techniques. This document serves as a foundational resource for scientists leveraging this scaffold in the design and synthesis of novel bioactive compounds.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic organic compound built upon a pyridine core. The structure is characterized by a carboxylic acid group at the 3-position and a methylamino substituent at the 2-position. These functional groups provide two key points for chemical modification, making it a valuable building block in synthetic chemistry.

The fundamental properties of the molecule are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [1][2][3][4] |

| Molecular Weight | 152.15 g/mol | [2][3][5] |

| CAS Number | 32399-13-6 | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Appearance | Off-white to pale purple solid | [2] |

| Melting Point | 250-255 °C | [2] |

| Boiling Point (Predicted) | 336.5 ± 27.0 °C | [2] |

| Density (Predicted) | 1.327 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 1.86 ± 0.36 | [2] |

| SMILES | CNC1=C(C=CC=N1)C(=O)O | [3] |

Synthesis and Characterization

The synthesis of this compound can be achieved through various routes. A common and logical approach is the nucleophilic aromatic substitution of a halo-substituted nicotinic acid derivative. The workflow below illustrates the synthesis from 2-chloronicotinic acid and methylamine.

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol

This protocol describes a general procedure. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

-

Reaction Setup: In a pressure-rated sealed tube, combine 2-chloronicotinic acid (1 equivalent) with an excess of aqueous methylamine solution (e.g., 40% solution, 5-10 equivalents). The use of excess methylamine serves as both the nucleophile and the base to neutralize the HCl byproduct.

-

Reaction Execution: Seal the vessel securely and heat the mixture to 120-150 °C with stirring for 12-24 hours. The elevated temperature and pressure are necessary to facilitate the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

-

Work-up and Isolation: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a beaker and cool in an ice bath. Acidify the mixture slowly with an acid such as 2M HCl. The target compound is amphoteric; adjusting the pH to its isoelectric point (typically around pH 3-4) will minimize its solubility, causing it to precipitate out of the solution.

-

Purification: Collect the crude solid product by vacuum filtration. Wash the solid with cold water to remove residual salts and impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Drying and Characterization: Dry the purified product under vacuum. The identity and purity of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Successful synthesis would be confirmed by the appearance of a methyl group signal in the NMR spectrum and a molecular ion peak in the mass spectrum corresponding to 152.15 m/z.[6]

Applications in Medicinal Chemistry and Drug Development

The pyridine carboxylic acid scaffold is a cornerstone in modern drug design, appearing in numerous FDA-approved pharmaceuticals.[7] These structures are valued for their ability to engage in hydrogen bonding, their metabolic stability, and the diverse substitution patterns they can accommodate.[7]

This compound is a valuable intermediate, or building block, for the synthesis of more complex pharmaceutical agents. Its two distinct functional groups serve as handles for diversification.

Caption: Role as a versatile scaffold for creating derivative libraries.

-

Kinase Inhibitors: A closely related compound, 2-(dimethylamino)pyridine-3-carboxylic acid, is noted for its use in developing kinase inhibitors.[8] Similarly, the title compound can be used to synthesize novel molecules targeting protein kinases, which are crucial targets in oncology and inflammatory diseases.

-

Bioisosteric Replacement: The pyridine ring is a common bioisostere for a phenyl ring, often introduced to improve solubility, alter metabolic profiles, or introduce specific vector interactions with protein targets.

-

Drug Carrier Potential: Nicotinic acid (pyridine-3-carboxylic acid) itself has been evaluated as a potential drug carrier, showing high similarity to drugs that penetrate the central nervous system.[9] Derivatives like this compound can be explored for similar applications, modifying the core structure to fine-tune properties like lipophilicity and bioavailability.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety.

-

Hazard Identification: The compound is classified under GHS as a skin sensitizer (H317), meaning it may cause an allergic skin reaction upon contact.[3][10]

Safe Handling Protocol

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[10]

-

Personal Protective Equipment (PPE):

-

Hygiene: Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands thoroughly. Contaminated work clothing should not be allowed out of the workplace.[10]

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation or a rash occurs, seek medical attention.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]

-

Storage and Disposal

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep in the dark and under an inert atmosphere for optimal stability.[2][10]

-

Disposal: Dispose of the material and its container at a licensed chemical destruction facility. Do not allow the chemical to enter drains or sewer systems.[10]

Conclusion

This compound is a well-defined chemical compound with significant potential as a building block for the pharmaceutical and agrochemical industries. Its defined physicochemical properties, coupled with its dual functional handles, make it a versatile scaffold for creating diverse chemical libraries. While its synthesis is straightforward, proper adherence to safety and handling protocols is essential due to its classification as a skin sensitizer. This guide provides the core technical knowledge required for researchers to effectively and safely utilize this compound in their discovery and development programs.

References

- S0059 | this compound. Chengdu Syns Medical Technology, Co.,LTD. [URL: https://www.synsmed.com/products/s0059-2-methylaminopyridine-3-carboxylic-acid.html]

- 32399-13-6(this compound) Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB1966260_EN.htm]

- This compound | C7H8N2O2 | CID 4738517. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4738517]

- This compound | 32399-13-6. Manchester Organics. [URL: https://www.manchesterorganics.com/products/2-methylaminopyridine-3-carboxylic-acid]

- This compound | 32399-13-6. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1966260.htm]

- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Meghrazi Ahadi, E., et al. PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8352723/]

- 2-(Methylamino)pyridine 98% | 4597-87-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/210137]

- 2-(Methylamino)pyridine 98% | 4597-87-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/catalog/product/aldrich/210137?lang=en®ion=US]

- Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_32399-13-6.htm]

- 2-(Dimethylamino)pyridine-3-carboxylic acid hydrochloride. MySkinRecipes. [URL: https://www.myskinrecipes.com/th/product-130581-2-dimethylaminopyridine-3-carboxylic-acid-hydrochloride]

- (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [URL: https://www.researchgate.net/publication/353683057_Synthesis_and_Decarboxylation_of_Functionalized_2-Pyridone-3-carboxylic_Acids_and_Evaluation_of_their_Antimicrobial_Activity_and_Molecular_Docking]

- Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques. Bartzatt, R. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15204036/]

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Junaid, M., et al. PMC, PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10202992/]

- Pyridine-2-carboxylic acid (3-methylamino-propyl)-amide. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/pyridine-2-carboxylic-acid-3-methylamino-propyl-amide-1223405-38-1]

Sources

- 1. syns.org [syns.org]

- 2. 32399-13-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | C7H8N2O2 | CID 4738517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. This compound | 32399-13-6 [chemicalbook.com]

- 6. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-(Dimethylamino)pyridine-3-carboxylic acid hydrochloride [myskinrecipes.com]

- 9. Evaluation of pyridine-3-carboxylic acid as a drug carrier by utilizing multivariate methods, structure property correlations, and pattern recognition techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Potential Biological Activities of 2-(Methylamino)pyridine-3-carboxylic Acid Derivatives

Abstract

The pyridine carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This guide focuses on a specific, yet highly versatile, subclass: derivatives of 2-(methylamino)pyridine-3-carboxylic acid. We will explore the synthetic pathways to these compounds, delve into their significant biological activities, and elucidate the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and professionals in drug development, providing both a comprehensive overview and detailed experimental insights into this promising class of molecules.

Introduction: The Versatility of the Pyridine Carboxylic Acid Core

Pyridine and its derivatives are of immense interest in pharmaceutical chemistry due to their presence in a wide array of natural and synthetic bioactive compounds.[1][2] The pyridine ring, being aromatic and electron-deficient, facilitates crucial π-π stacking and hydrogen bond interactions with biological targets, thereby enhancing binding affinity.[1] The addition of a carboxylic acid group introduces polarity and the ability to coordinate with metal ions, a feature particularly advantageous for enzyme inhibition.[1]

The this compound scaffold combines these features, creating a platform for developing novel therapeutics. This guide will systematically dissect the known biological activities of its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, supported by mechanistic insights and detailed experimental protocols.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be approached through various established organic chemistry reactions. A common strategy involves the modification of the parent compound, this compound, which is commercially available.[3][4][5] Derivatives are often synthesized through esterification or amidation of the carboxylic acid group.

For instance, the synthesis of novel nicotinic acid derivatives has been achieved using a Steglich-type reaction to couple the carboxylic acid with various alcohols and amines.[6][7] Another approach involves multi-component reactions, which allow for the efficient construction of complex molecules in a single step. For example, functionalized 2-pyridone-3-carboxylic acids have been synthesized starting from 3-formylchromone.[8][9]

General Experimental Protocol: Synthesis of Amide Derivatives

The following protocol outlines a general procedure for the synthesis of amide derivatives from this compound. This method is based on standard peptide coupling reactions.

Materials:

-

This compound

-

Desired amine

-

Coupling agent (e.g., DCC, EDC)

-

Base (e.g., triethylamine, DIPEA)

-

Solvent (e.g., DMF, DCM)

-

Hydrochloric acid (1N)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in an appropriate solvent.

-

Add the base (2 equivalents) to the reaction mixture and stir for 10 minutes at room temperature.

-

Add the coupling agent (1.2 equivalents) portion-wise to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any solid byproducts.

-

Dilute the filtrate with the solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Visualization of Synthetic Workflow

Caption: General workflow for the synthesis of amide derivatives.

Antimicrobial Activity

Derivatives of pyridine carboxylic acids have shown considerable promise as antimicrobial agents.[10] Specifically, certain 2-pyridone-3-carboxylic acid derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9]

Mechanism of Action: DNA Gyrase Inhibition

One of the proposed mechanisms for the antibacterial activity of these compounds is the inhibition of DNA gyrase.[8] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies have shown that these derivatives can interact with the active site of DNA gyrase, similar to fluoroquinolone antibiotics.[8]

Antimicrobial Activity Data

| Compound | Organism | MIC (µg/mL) | Reference |

| Derivative 4p | Staphylococcus aureus | Not specified, but noted as excellent | [8] |

| Derivative 5c | Staphylococcus aureus | Not specified, but noted as excellent | [8] |

| Compound 28 | Bacillus subtilis | Comparable to Amikacin | [10] |

| Compound 28 | Staphylococcus aureus | Comparable to Amikacin | [10] |

| Compound 29 | Various bacteria | 0.5 - 64 | [10] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Test compound

-

Bacterial or fungal culture

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

-

Prepare an inoculum of the microorganism adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Add the inoculum to each well of the microtiter plate.

-

Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of DNA Gyrase Inhibition

Caption: Mechanism of DNA gyrase inhibition by pyridine derivatives.

Anti-inflammatory and Analgesic Activity

Several pyridine derivatives have been investigated for their anti-inflammatory properties.[11] The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.[11]

COX Inhibition

Derivatives of imidazo[1,2-a]pyridine carboxylic acid have shown the ability to reduce inflammation in vivo.[12] Docking studies suggest that these compounds can bind to the active sites of both COX-1 and COX-2 enzymes.[12] Some derivatives have even shown preferential inhibition of COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[12]

Anti-inflammatory Activity Data

| Compound | Assay | IC50 (µM) | Reference |

| Derivative 5 | COX-2 Inhibition | Not specified, but noted as preferential | [12] |

| Derivative 6 | COX-2 Inhibition | 0.04 ± 0.02 | [11] |

| Ketorolac (Ref.) | RBC Hemolysis | 11.79 ± 0.17 | [6][7] |

| Pyridine derivatives | RBC Hemolysis | 14.06 ± 0.15 to 85.56 ± 0.25 | [6][7] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Test compound

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Prostaglandin E2 (PGE2) immunoassay kit

-

Assay buffer

Procedure:

-

Pre-incubate the test compound with the COX-1 or COX-2 enzyme in the assay buffer for a specified time.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the reaction mixture at 37°C for a set period.

-

Stop the reaction by adding a suitable reagent (e.g., HCl).

-

Measure the amount of PGE2 produced using a competitive immunoassay kit.

-

Calculate the percentage of inhibition and determine the IC50 value of the compound.

Visualization of Inflammatory Pathway Inhibition

Caption: Inhibition of the COX-mediated inflammatory pathway.

Anticancer Activity

The search for novel anticancer agents is a continuous effort, and pyridine derivatives have emerged as a promising class of compounds. Some derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid have shown antiproliferative activity against various human cancer cell lines.[13]

Mechanism of Action: Lactate Transport Inhibition

A novel approach in cancer therapy is the targeting of tumor metabolism. Lactate, an oncometabolite, is crucial for tumor proliferation and survival.[14] Monocarboxylate transporter 1 (MCT1) is the primary carrier for lactate, and its inhibition is a promising therapeutic strategy.[14] Certain coumarin-3-carboxylic acid derivatives, which share structural similarities with the pyridine carboxylic acid scaffold, have been shown to act as lactate transport inhibitors and exhibit cytotoxic activity against cancer cells with high MCT1 expression.[14]

Anticancer Activity Data

| Compound | Cell Line | Activity | Reference |

| Coumarin-3-hydrazide 5o | HeLa, HCT116 | Significant anti-proliferative and apoptosis-inducing effects | [14] |

| 2-Aminoquinoline-3-carboxamide derivatives | MCF-7 | Potential cytotoxicity | [15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value of the compound.

Visualization of Lactate Transport Inhibition in Cancer Cells

Caption: Inhibition of lactate transport in cancer cells.

Other Potential Biological Activities

Beyond the major areas discussed, derivatives of pyridine-3-carboxylic acid have also shown potential as:

-

Anti-hyperglycemic agents: Some novel nicotinic acid derivatives have been screened for their ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion.[6][7]

-

Antioxidant agents: The same study also evaluated the radical scavenging abilities of these compounds.[6][7]